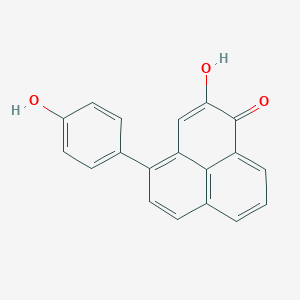
Irenolone
Descripción general
Descripción
Irenolone is an organic compound with the chemical formula C19H12O3 . It is a yellow crystalline solid that is soluble in some organic solvents such as diethyl ether and dichloromethane . This compound is used as a drug intermediate and has various applications. It is being researched for its anti-inflammatory, antioxidant, and anti-tumor properties .
Synthesis Analysis
This compound is generally obtained through chemical synthesis . A common synthesis method involves the reaction of 4-hydroxyphenylboronic acid with 2-hydroxy-1-naphthoic acid, undergoing a dehydration condensation reaction in the presence of an appropriate catalyst .Molecular Structure Analysis
The molecular structure of this compound consists of ten CH groups and nine quaternary carbons, including one carbonyl (179.2 ppm, s) and two oxygenated carbons (157.5 and 150.5 ppm) .Chemical Reactions Analysis
This compound has been found to have the strongest ability to share electrons with iron atoms, indicating strong chemical reaction activity .Physical And Chemical Properties Analysis
This compound has a molecular weight of 288.3 and a predicted density of 1.433±0.06 g/cm3 . Its boiling point is predicted to be 573.7±50.0 °C .Aplicaciones Científicas De Investigación
Investigación de Fitoalexinas
Irenolone se identifica como un tipo de fitoalexina, un grupo de productos naturales definidos por sus características fisiológicas . Estos compuestos son producidos por algunos órganos vegetales cuando son provocados por agentes físicos, microbiológicos o químicos . This compound, junto con Emenolone, se obtuvieron por primera vez de los plátanos y se identificaron mediante diversas técnicas . El estudio de estas fitoalexinas abre el camino para comprender la relación huésped-planta desde un nuevo ángulo .
Investigación Biológica
This compound se ha detectado en algunos alimentos diferentes, como plátanos y frutas . Esto podría hacer que this compound sea un biomarcador potencial para el consumo de estos alimentos .
Investigación Química
This compound es parte de las fitoalexinas tipo fenalenona . La cadena lateral fenil en las fitoalexinas de plátano, que incluye this compound, no está en la misma posición que en otras fenalenonas vegetales . Esto ha llevado a la propuesta de una vía biogenética alternativa, que actualmente se está verificando<a aria-label="1: The phenyl side chain in
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Irenolone is a type of phytoalexin, a group of natural products defined by their physiological rather than their structural features . These compounds are yielded de novo by some plant organs when provoked by physical, microbiological, or chemical agents . .
Mode of Action
As a phytoalexin, it is known to play a role in the defense mechanisms of plants . Phytoalexins are typically produced in response to pathogen attacks, suggesting that this compound may interact with components of the pathogen to inhibit its growth or spread .
Biochemical Pathways
It’s known that the production of phytoalexins like this compound involves complex biochemical pathways that are activated in response to pathogen attacks . The exact pathways and their downstream effects specific to this compound remain to be elucidated.
Result of Action
As a phytoalexin, it is likely to contribute to the plant’s defense mechanisms against pathogens . The exact molecular and cellular effects, however, require further investigation.
Action Environment
The action of this compound, like other phytoalexins, can be influenced by environmental factors. For instance, the production of phytoalexins is typically triggered by pathogen attacks, suggesting that the presence of pathogens in the environment can influence the action and efficacy of this compound
Análisis Bioquímico
Biochemical Properties
Irenolone is a red powder with a molecular formula of C19H12O3 . It has a boiling point of 573.7±50.0 °C . The compound interacts with various biomolecules in biochemical reactions
Cellular Effects
It has been found in bananas and French plantains , suggesting it may play a role in the biochemistry of these plants .
Molecular Mechanism
It has been suggested that this compound may have a role in corrosion inhibition, with more aromatic rings and polar groups showing excellent corrosion inhibition performance .
Metabolic Pathways
It has been suggested that this compound may be involved in the metabolism of iron .
Transport and Distribution
It has been suggested that this compound may be involved in the transport and distribution of iron .
Propiedades
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKPTIDKHEGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
149184-19-0 | |
| Record name | Irenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)


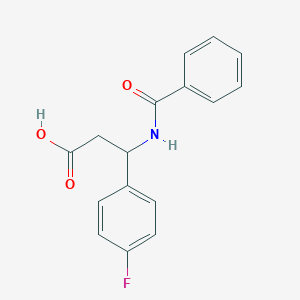
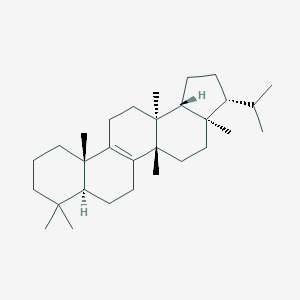




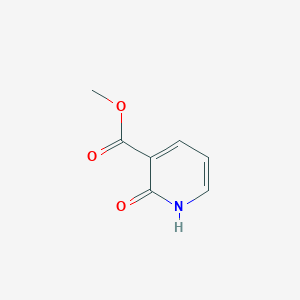

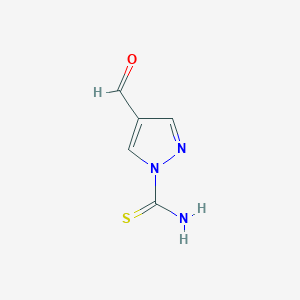
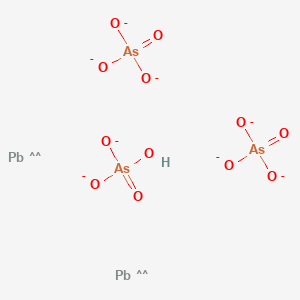
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)